molecular formula C16H15BrN2O2 B4550104 N'-benzylidene-2-(3-bromo-4-methoxyphenyl)acetohydrazide

N'-benzylidene-2-(3-bromo-4-methoxyphenyl)acetohydrazide

Cat. No.: B4550104
M. Wt: 347.21 g/mol
InChI Key: CUFKIPXOESWXOW-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-benzylidene-2-(3-bromo-4-methoxyphenyl)acetohydrazide is a useful research compound. Its molecular formula is C16H15BrN2O2 and its molecular weight is 347.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.03169 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

X-ray Structure and Spectroscopic Characterization

Research by Inkaya et al. (2012) focused on the X-ray single crystal diffraction technique, IR-NMR spectroscopy, and quantum chemical computational methods to characterize the structure of a similar compound. This study provides valuable insights into the molecular geometry and vibrational frequencies, essential for understanding the compound's potential applications in materials science and drug design.

Design and Synthesis for Chemotherapeutic Agents

A study by Kaya et al. (2017) explored the design and synthesis of hydrazide and oxadiazole derivatives, starting from 3-methoxyphenol. These compounds were evaluated for their in vitro antimicrobial activity and antiproliferative activity against human tumor cell lines. This research signifies the compound's potential in developing new chemotherapeutic agents.

Antioxidant Activity and Molecular Docking

Ardjani and Mekelleche (2017) conducted a theoretical study on the antioxidant behavior of similar compounds (Ardjani & Mekelleche, 2017). They calculated various descriptors like bond dissociation enthalpy and proton affinity, providing insights into the antioxidant power and potential inhibitor activity of these compounds.

Antiprotozoal Activity

Carvalho et al. (2014) tested a series of N-acylhydrazone derivatives for in vitro antiparasitic activity (Carvalho et al., 2014). Their findings suggest that certain derivatives show moderate antileishmanial activity and could be potential candidates for developing new antiprotozoal drugs.

Biological Screenings and DNA Interaction

A study by Sirajuddin et al. (2013) on Schiff base compounds of N'-substituted benzohydrazide and sulfonohydrazide derivatives showed remarkable activities in antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with SS-DNA. This demonstrates the compound's versatility in various biological applications.

Antimicrobial Evaluation and QSAR Analysis

Narang et al. (2013) synthesized and tested a series of naphthalen-1-yl-acetic acid hydrazides for antimicrobial activities, indicating the potential of these compounds in treating bacterial and fungal infections (Narang et al., 2013).

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(3-bromo-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-21-15-8-7-13(9-14(15)17)10-16(20)19-18-11-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFKIPXOESWXOW-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NN=CC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC(=O)N/N=C/C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-benzylidene-2-(3-bromo-4-methoxyphenyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-benzylidene-2-(3-bromo-4-methoxyphenyl)acetohydrazide
Reactant of Route 3
N'-benzylidene-2-(3-bromo-4-methoxyphenyl)acetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-benzylidene-2-(3-bromo-4-methoxyphenyl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-benzylidene-2-(3-bromo-4-methoxyphenyl)acetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-benzylidene-2-(3-bromo-4-methoxyphenyl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.